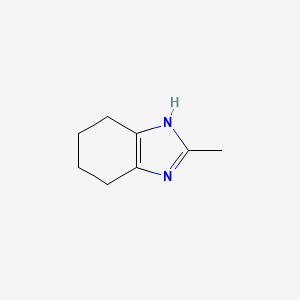2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
CAS No.: 3291-07-4
Cat. No.: VC8101528
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3291-07-4 |
|---|---|
| Molecular Formula | C8H12N2 |
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | 2-methyl-4,5,6,7-tetrahydro-1H-benzimidazole |
| Standard InChI | InChI=1S/C8H12N2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H2,1H3,(H,9,10) |
| Standard InChI Key | XMLUAPAWXDNVTM-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(N1)CCCC2 |
| Canonical SMILES | CC1=NC2=C(N1)CCCC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole consists of a six-membered cyclohexene ring fused to a five-membered diazole ring containing two nitrogen atoms at positions 1 and 3. The tetrahydro designation indicates partial saturation of the benzene ring, reducing aromaticity compared to fully unsaturated benzimidazoles. A methyl group substituent at position 2 further modulates electronic and steric properties .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 136.197 g/mol |
| CAS Registry Number | 3291-07-4 |
| EC Number | 864-737-7 |
| DSSTox Substance ID | DTXSID101346509 |
| LogP (Predicted) | 1.2–1.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Spectral Signatures
Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals for this compound:
-
-NMR: A singlet at δ 2.5 ppm corresponds to the methyl group, while multiplet signals between δ 1.6–2.2 ppm arise from the cyclohexene ring protons .
-
-NMR: The methyl carbon appears at δ 21.5 ppm, with sp³ carbons of the saturated ring between δ 22–35 ppm and the diazole carbons at δ 145–155 ppm .
Synthesis and Derivatives
Conventional Synthetic Routes
The compound is typically synthesized via cyclocondensation reactions. One standard approach involves reacting 1,2-diaminocyclohexane with acetic acid derivatives under dehydrating conditions:
This method yields the target compound with moderate efficiency (~40–60%), though optimization of catalysts (e.g., polyphosphoric acid) can improve yields .
Structural Modifications
Recent work has focused on derivatizing the core structure to enhance bioactivity:
-
Salt Formation: The dihydrochloride salt (CAS 1803590-76-2) improves aqueous solubility for pharmaceutical formulations .
-
Hybrid Molecules: Fusion with oxadiazole rings, as in 2-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-yl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole (CAS 2108441-34-3), introduces additional hydrogen-bonding motifs .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor for dopamine D₂ receptor ligands and antiviral agents. Its ability to mimic purine bases makes it valuable in nucleoside analog synthesis .
Coordination Chemistry
The diazole nitrogens act as bidentate ligands, forming stable complexes with transition metals like palladium and ruthenium. These complexes exhibit catalytic activity in cross-coupling reactions .
| Code | Hazard Statement |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recent Advances and Future Directions
Drug Discovery
Ongoing studies explore its potential as a kinase inhibitor scaffold. Molecular docking simulations suggest strong binding affinity for cyclin-dependent kinases (CDKs) .
Materials Science
Researchers are investigating its use in organic semiconductors, where the conjugated π-system facilitates charge transport in thin-film transistors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume